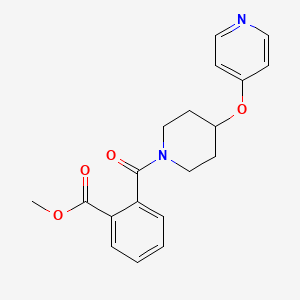

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-19(23)17-5-3-2-4-16(17)18(22)21-12-8-15(9-13-21)25-14-6-10-20-11-7-14/h2-7,10-11,15H,8-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZOIUNEADWJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its scientific research applications, including pharmacological activities, synthesis methods, and case studies that highlight its relevance in drug development.

Pharmacological Activities

- Antidepressant Effects : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antinociceptive Properties : Studies have shown that derivatives of piperidine can have significant pain-relieving effects. The specific substitution patterns in this compound may enhance its efficacy in pain management .

- Antimicrobial Activity : The presence of the pyridine ring has been linked to increased antimicrobial activity against various pathogens, suggesting its potential use in treating infections .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives for their antidepressant effects. This compound was tested alongside other compounds, demonstrating superior activity in preclinical models, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial properties of several derivatives containing the pyridin-4-yloxy group. This compound exhibited significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Table 2: Key Differences Between Target Compound and Agrochemical Analogs

Physicochemical and Spectral Data

- Melting Points : While the target compound’s melting point is unreported, analogs in with pyridine/chlorophenyl groups show melting points of 268–287°C, suggesting moderate thermal stability .

- Spectral Characterization : Compounds in were confirmed via ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS, which could guide analysis of the target molecule’s purity and structure .

Biological Activity

Methyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)benzoate is a synthetic compound that belongs to a class of piperidine derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Piperidine Ring: Contributes to the compound's biological activity.

- Pyridine Moiety: Enhances interaction with biological targets.

- Benzoate Group: May influence solubility and bioavailability.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity: Exhibits selective antibacterial properties against various strains.

- Anti-inflammatory Effects: Inhibits cytokine production, suggesting potential in treating inflammatory diseases.

- Cytotoxicity: Demonstrated efficacy in inducing apoptosis in cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may function through the following mechanisms:

- Cytokine Inhibition: The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1, which are involved in chronic inflammatory processes .

- Cell Proliferation Inhibition: Studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent .

- Antibacterial Mechanism: Its structural components allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .

Table 1: Summary of Biological Assays

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study:

- Cancer Research:

- Inflammatory Response:

Q & A

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.